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Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), an enzyme

overexpressed in many cancers, including prostate cancer. FASN is a key enzyme in the de

novo synthesis of fatty acids, which are crucial for membrane biosynthesis, energy storage,

and signaling molecule production in rapidly proliferating cancer cells. Inhibition of FASN by

C75 has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to other

therapies. These application notes provide detailed protocols for treating prostate cancer cell

lines with C75 and assessing its effects on cell viability, apoptosis, and relevant signaling

pathways.
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Cell Line
C75 IC50
Concentration
(µM)

Treatment
Duration
(hours)

Assay Reference

PC3 35 24
Clonogenic

Assay
[1][2][3]

LNCaP 50 Not Specified
Spheroid Growth

Assay
[1][2]

Table 2: Effects of C75 on Prostate Cancer Cell Lines

Cell Line
C75
Concentration
(µM)

Observed
Effect

Experimental
Assay

Reference

PC3 25 - 35

Enhanced

radiation-induced

apoptosis and

clonogenic kill.

Clonogenic

Assay, Apoptosis

Assay

[2][4]

LNCaP 25 - 35

Enhanced

radiation-induced

spheroid growth

delay.

Spheroid Growth

Assay
[2]

PC3, LNCaP Not Specified

Increased

expression of

fatty acid

transporter

proteins FATP1

and CD36.

Not Specified [5][6]

PC3, LNCaP >35
Induced G2/M

cell cycle arrest.

Cell Cycle

Analysis
[4]

Experimental Protocols
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Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be maintained in RPMI-1640

medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100

µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

C75 Preparation and Administration
C75 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The

final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid

solvent-induced cytotoxicity. For treatment, the culture medium is removed from the cells and

replaced with fresh medium containing the desired concentration of C75.

Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity.

Materials:

96-well plates

Prostate cancer cells

C75

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of C75 for the desired duration (e.g., 24, 48, or 72

hours). Include untreated control wells.
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After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours

at 37°C, allowing the formation of formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

6-well plates

Prostate cancer cells

C75

Annexin V-FITC/PI Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with C75 as described above.

Harvest the cells by trypsinization and wash them with cold PBS.

Resuspend the cells in 1X binding buffer provided in the kit.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the

manufacturer's instructions.

Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative;

early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are

both Annexin V- and PI-positive.

Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins.

Materials:

6-well plates

Prostate cancer cells

C75

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., against FASN, p-Akt, p-mTOR, AR, and a loading control like β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagent

Imaging system

Protocol:

Treat cells with C75 as described above.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Cell Preparation C75 Treatment MTT Assay Data Analysis

Seed Prostate Cancer Cells
in 96-well plate Incubate Overnight Treat with various

concentrations of C75 Incubate for 24-72h Add MTT Reagent Incubate for 3-4h Add Solubilization Solution Measure Absorbance
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(% of control)
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Experimental workflow for determining cell viability using the MTT assay.
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PI3K/Akt/mTOR Pathway Androgen Receptor Signaling
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Proposed signaling pathways affected by C75 in prostate cancer cells.
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Discussion
The provided protocols and data summarize the current understanding of C75's effects on

prostate cancer cell lines. The inhibition of FASN by C75 leads to a decrease in cell viability

and the induction of apoptosis. Furthermore, C75 has been shown to enhance the efficacy of

radiotherapy, suggesting its potential as a combination therapy agent.

The precise mechanisms by which FASN inhibition impacts key signaling pathways such as the

PI3K/Akt/mTOR and androgen receptor pathways in the context of C75 treatment are still

under investigation. The accumulation of malonyl-CoA, a substrate of FASN, is thought to be a

key mediator of C75-induced apoptosis. Further research, including detailed Western blot

analyses of key signaling proteins, is required to fully elucidate the molecular mechanisms of

C75 in prostate cancer. The provided protocols offer a robust framework for conducting such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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